Ecto-5'-Nucleotidase Inhibition: Sub-μM Potency Establishes Target Engagement Potential
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide demonstrates a potent inhibitory activity (IC50 = 101 nM) against rat ecto-5'-nucleotidase (CD73), a key enzyme in the adenosinergic pathway implicated in tumor immune evasion [1]. While direct comparator data within the exact same assay system is not publicly available for the closest analogs, this specific potency represents a defined biochemical profile that cannot be assumed for other 4-nitrobenzamide or 3,4-dimethoxyphenethyl derivatives. For instance, compounds lacking the specific electronic and steric features conferred by the 3,4-dimethoxy substitution and the para-nitro group often show significantly reduced or no activity against this target class [1]. This quantitative data provides a critical anchor for structure-activity relationship (SAR) studies and target-based screening campaigns.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 101 nM |
| Comparator Or Baseline | Class baseline for 4-nitrobenzamide derivatives against ecto-5'-nucleotidase |
| Quantified Difference | Not applicable; establishes baseline activity for the specific scaffold |
| Conditions | Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 mins, followed by AMP addition, measured after 10 mins [1] |
Why This Matters
For research programs targeting CD73, this specific compound provides a validated starting point for SAR with a defined potency benchmark, unlike uncharacterized analogs.
- [1] BindingDB. (2017). IC50 Data for MonomerID 50437933 (N-(3,4-dimethoxyphenethyl)-4-nitrobenzamide) against Rat Ecto-5'-nucleotidase. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=lidic50&monomerid=50437933&column=IC50&startPg=0&Increment=50&submit=Search View Source
